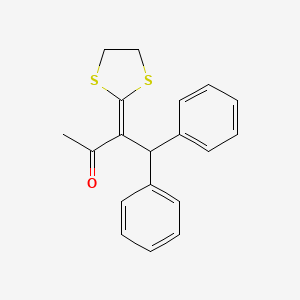
5-(Heptamethyltrisiloxanyl)pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Heptamethyltrisiloxanyl)pentanoic acid: is a unique organosilicon compound characterized by the presence of a heptamethyltrisiloxane group attached to a pentanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Heptamethyltrisiloxanyl)pentanoic acid typically involves the reaction of heptamethyltrisiloxane with a pentanoic acid derivative under specific conditions. One common method includes the hydrosilylation of an unsaturated pentanoic acid derivative with heptamethyltrisiloxane in the presence of a platinum catalyst. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as distillation or chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions: 5-(Heptamethyltrisiloxanyl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanol derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The silicon atoms in the heptamethyltrisiloxane group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under mild conditions to achieve substitution.
Major Products Formed:
Oxidation: Silanol derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted siloxane derivatives.
Applications De Recherche Scientifique
Chemistry: 5-(Heptamethyltrisiloxanyl)pentanoic acid is used as a coupling agent in organic synthesis, facilitating the formation of complex molecules. It is also employed in the preparation of siloxane-based polymers and materials.
Biology: In biological research, this compound is used to modify surfaces of biomaterials, enhancing their biocompatibility and functionality. It is also explored for its potential in drug delivery systems due to its unique structural properties.
Medicine: The compound’s ability to modify surfaces makes it valuable in medical device coatings, improving their performance and longevity. It is also investigated for its potential in targeted drug delivery applications.
Industry: In the industrial sector, this compound is used in the production of specialty coatings, adhesives, and sealants. Its unique properties enhance the performance of these materials in various applications.
Mécanisme D'action
The mechanism of action of 5-(Heptamethyltrisiloxanyl)pentanoic acid involves its interaction with various molecular targets. The heptamethyltrisiloxane group imparts hydrophobicity and flexibility to the molecule, allowing it to interact with hydrophobic surfaces and molecules. The pentanoic acid group can form hydrogen bonds and ionic interactions, facilitating its binding to specific targets. These interactions enable the compound to modify surfaces, enhance material properties, and deliver active agents in biological systems.
Comparaison Avec Des Composés Similaires
- 5-(Triethoxysilyl)pentanoic acid
- 5-(Trimethylsilyl)pentanoic acid
- 5-(Dimethylsilyl)pentanoic acid
Comparison: 5-(Heptamethyltrisiloxanyl)pentanoic acid is unique due to the presence of the heptamethyltrisiloxane group, which imparts distinct hydrophobic and flexible properties compared to other similar compounds. This makes it particularly useful in applications requiring enhanced surface modification and material compatibility. The longer siloxane chain also provides greater flexibility and stability, making it more effective in certain industrial and biomedical applications.
Propriétés
Numéro CAS |
860817-31-8 |
|---|---|
Formule moléculaire |
C12H30O4Si3 |
Poids moléculaire |
322.62 g/mol |
Nom IUPAC |
5-[[dimethyl(trimethylsilyloxy)silyl]oxy-dimethylsilyl]pentanoic acid |
InChI |
InChI=1S/C12H30O4Si3/c1-17(2,3)15-19(6,7)16-18(4,5)11-9-8-10-12(13)14/h8-11H2,1-7H3,(H,13,14) |
Clé InChI |
LBCLZCBDHRARSV-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)O[Si](C)(C)O[Si](C)(C)CCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[2-(2-Bromophenyl)ethyl]quinazolin-4(3H)-one](/img/structure/B14191253.png)


![2-Methyl-5-[(trimethylstannyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B14191276.png)


![7-(2-Methylphenyl)pyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B14191292.png)
![1-cyclohexyl-2-phenyl-1H-thieno[3,2-d]imidazole-5-carboxylic acid](/img/structure/B14191298.png)


![3-{3-Ethenyl-4-[(propan-2-yl)oxy]phenyl}prop-2-enamide](/img/structure/B14191302.png)
![2-{4-[3-(4-Methylpiperazin-1-yl)phenoxy]phenyl}-1H-benzimidazole](/img/structure/B14191325.png)
